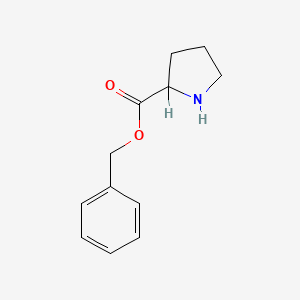

Benzyl pyrrolidine-2-carboxylate

Description

Significance of the Pyrrolidine (B122466) Core in Organic Chemistry and Related Disciplines

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in organic and medicinal chemistry. rsc.orgwisdomlib.orgontosight.ai This structural motif is ubiquitous in a vast number of biologically active natural products, pharmaceuticals, and organocatalysts. rsc.orgfrontiersin.org The significance of the pyrrolidine core stems from several key features:

Stereochemical Complexity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of multiple stereocenters, enabling precise three-dimensional arrangements of functional groups. This is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov

Synthetic Versatility: The pyrrolidine skeleton is a versatile framework for the design and development of new biologically active compounds. frontiersin.org Its structure can be readily modified, allowing chemists to synthesize a diverse library of derivatives with a wide range of pharmacological activities. frontiersin.orgresearchgate.net

Presence in Nature and Medicine: The pyrrolidine ring is the core structure of numerous alkaloids and is found in many FDA-approved drugs. frontiersin.orgmdpi.com Its prevalence in natural products with potent biological activities has inspired chemists to utilize it in drug discovery programs. frontiersin.orgnih.gov For instance, many compounds containing the pyrrolidine motif have shown promise as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. frontiersin.orgresearchgate.net

The basicity of the nitrogen atom within the pyrrolidine ring also plays a crucial role in its chemical properties and its function in many organocatalysts. nih.gov

Academic Research Landscape of Benzyl (B1604629) Pyrrolidine-2-Carboxylate Derivatives and Analogues

Academic research on benzyl pyrrolidine-2-carboxylate focuses heavily on its use as a starting material for the synthesis of novel derivatives and analogues with potential therapeutic applications. The benzyl group serves as a useful protecting group for the carboxylic acid, which can be removed under specific conditions to allow for further chemical transformations.

Researchers have synthesized a variety of derivatives by modifying the pyrrolidine ring or the benzyl moiety. For example, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline and investigated for their antioxidant and antimicrobial properties. researchgate.net Another area of exploration involves the synthesis of complex heterocyclic systems, such as (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate, which joins the pyrrolidine core with an indole (B1671886) structure. chem-is-try.com

Furthermore, the synthesis of highly substituted pyrrolidines, like 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, demonstrates the utility of benzyl pyrrolidine-2-carboxylate precursors in creating molecules with multiple functional groups and stereocenters. iucr.org The development of small molecule inhibitors for various biological targets often involves the use of pyrrolidine scaffolds derived from precursors like Boc-protected proline, which can be converted to various intermediates for further elaboration. acs.org

Table 1: Examples of Benzyl Pyrrolidine-2-Carboxylate Derivatives and Their Research Focus

| Derivative/Analogue Name | Research Focus |

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine | Synthesis and evaluation of antioxidant and antimicrobial activities. researchgate.net |

| (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | Synthesis of complex heterocyclic systems. chem-is-try.com |

| 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | Synthesis of highly functionalized and stereochemically complex pyrrolidines. iucr.org |

| (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride | Used as a biochemical reagent in life science research. medchemexpress.com |

Historical Context of Pyrrolidine-2-Carboxylate Synthesis and Academic Study

The academic study of pyrrolidine-2-carboxylates is intrinsically linked to the broader history of pyrrolidine synthesis and the chemistry of the amino acid proline, which is a naturally occurring pyrrolidine-2-carboxylic acid. A landmark discovery in this field was the Hajos–Parrish–Eder–Sauer–Wiechert reaction, first reported in 1971, which demonstrated the use of proline as a catalyst in an asymmetric intramolecular aldol (B89426) reaction. nih.gov This finding, however, remained relatively obscure until the year 2000 when it was shown that L-proline could also catalyze intermolecular aldol reactions, sparking a revolution in the field of organocatalysis. nih.gov

Over the years, numerous synthetic methods for constructing the pyrrolidine ring have been developed, reflecting its importance in organic chemistry. These methods include:

1,3-Dipolar Cycloaddition Reactions: This is a powerful strategy for synthesizing highly substituted pyrrolidines. rsc.orgnih.gov It involves the reaction of an azomethine ylide with an alkene.

Tandem Reactions: Gold-catalyzed tandem reactions, such as alkyne hydroamination/iminium ion formation/allylation, provide efficient access to complex pyrrolidine derivatives. acs.org

Intramolecular Amination: The intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylates is another method to form N-functionalized pyrrolidines. nih.gov

Reductive Cycloaddition: The reductive [3+2] cycloaddition of amides and conjugated alkenes, enabled by iridium complexes, offers a general route to structurally complex pyrrolidines. acs.org

These and other synthetic strategies have provided chemists with a robust toolbox for the preparation of a wide variety of pyrrolidine-2-carboxylate derivatives, including the benzyl esters that are the focus of this article. organic-chemistry.org The continuous development of new synthetic methods is driven by the enduring importance of the pyrrolidine scaffold in the quest for new medicines and materials. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

benzyl pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCLBQFBKZQOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16652-71-4 (hydrochloride) | |

| Record name | Proline benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041324667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90864698 | |

| Record name | Benzyl prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80089-25-4, 41324-66-7 | |

| Record name | Proline, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80089-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041324667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for Benzyl Pyrrolidine 2 Carboxylate and Its Derivatives

Novel Catalytic Reactions in Pyrrolidine (B122466) Ring Construction

Modern synthetic chemistry has produced a powerful toolkit of catalytic reactions for the construction of the pyrrolidine ring, forming the basis of many total synthesis strategies. benthamdirect.com These methods often offer high efficiency and stereocontrol.

Transition metals are powerful catalysts for forming the C-N and C-C bonds necessary to construct the pyrrolidine scaffold. youtube.com

Palladium-Catalysis : Palladium catalysts are versatile for pyrrolidine synthesis. Methods include cascade cyclization-coupling reactions that form 4-methylene-3-arylmethylpyrrolidines and other substituted systems. organic-chemistry.orgacs.org

Copper-Catalysis : Copper catalysts enable domino three-component reactions and diastereoselective intramolecular aminooxygenations to produce highly functionalized pyrrolidines. nih.govresearchgate.net

Rhodium-Catalysis : Rhodium complexes effectively catalyze the cyclization of unsaturated amines to form both pyrrolidines and pyrrolidinones. acs.org

Gold-Catalysis : Gold catalysts can be used in tandem cycloisomerization/hydrogenation reactions of chiral homopropargyl sulfonamides to yield enantioenriched pyrrolidines. organic-chemistry.org

Iron-Catalysis : Inexpensive and environmentally friendly iron catalysts can promote the reductive cyclization of 1,6-dienes to form the pyrrolidine ring. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Transformation | Reference |

|---|---|---|---|

| Palladium (Pd) | Cascade Cyclization | Forms 4-methylene-3-arylmethylpyrrolidines | organic-chemistry.orgacs.org |

| Copper (Cu) | Intramolecular Aminooxygenation | Diastereoselective synthesis of disubstituted pyrrolidines | nih.gov |

| Rhodium (Rh) | Hydroformylation/Cyclization | Cyclization of unsaturated amines | acs.org |

| Gold (Au) | Tandem Cycloisomerization/Hydrogenation | Forms enantioenriched pyrrolidines from sulfonamides | organic-chemistry.org |

| Iron (Fe) | Reductive Cyclization | Cyclization of 1,6-dienes | organic-chemistry.org |

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful strategy for synthesizing chiral compounds. benthamdirect.com Proline and its derivatives are cornerstone catalysts in this field, capable of activating substrates through the formation of enamine or iminium ion intermediates. mdpi.comnih.gov These organocatalytic methods have been extensively applied to the synthesis of substituted pyrrolidines. benthamdirect.com For example, novel tripeptides have been developed that can catalyze the conjugate addition of aldehydes to nitroolefins to produce anti-configured products, a significant achievement as most amine organocatalysts favor syn-products. nih.gov The development of hybrid dipeptide-like organocatalysts based on proline and carbohydrates has also led to efficient and highly stereocontrolled Michael additions. nih.gov

Multicomponent Reaction Strategies for Pyrrolidine-2-Carboxylate Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach to building molecular complexity. rsc.orgnih.gov These reactions are atom-economical and can rapidly generate libraries of structurally diverse compounds from simple starting materials.

For pyrrolidine synthesis, the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a prominent MCR strategy. Azomethine ylides can be generated in situ from the condensation of an α-amino acid ester, such as a proline derivative, with an aldehyde. The subsequent [3+2] cycloaddition with a dipolarophile constructs the pyrrolidine ring in a single, often highly stereoselective, step.

Other MCRs have also been developed, such as a novel copper-catalyzed domino three-component decarboxylative coupling and cyclization reaction using cyclic α-amino acids to provide an efficient route to 2-(2-indolyl)pyrrolidine derivatives. researchgate.net These strategies provide a powerful and convergent means to access complex pyrrolidine-2-carboxylate scaffolds.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, such as the pyrrolidine core of benzyl (B1604629) pyrrolidine-2-carboxylate. nih.gov This type of reaction involves the addition of a 1,3-dipole to a dipolarophile. In the context of pyrrolidine synthesis, the most relevant 1,3-dipole is the azomethine ylide. nih.govrsc.org

Azomethine ylides, which are four-electron species distributed over a C-N-C framework, are typically generated in situ due to their high reactivity. nih.gov A common method for their generation is the thermal or metal-catalyzed ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. nih.govacs.org These ylides can then react with a variety of dipolarophiles, most commonly alkenes or alkynes bearing electron-withdrawing groups, to furnish highly substituted pyrrolidines. nih.gov

The reaction's high regioselectivity and stereoselectivity are key advantages, allowing for the creation of multiple stereocenters in a single step. For instance, the reaction of an azomethine ylide with an electron-deficient alkene can lead to the formation of polysubstituted pyrrolidines with a high degree of stereocontrol. nih.gov The stereochemical outcome can often be predicted and controlled by the geometry of the azomethine ylide and the nature of the reactants and catalysts used. nih.gov While the direct synthesis of benzyl pyrrolidine-2-carboxylate via this method would depend on the specific choice of azomethine ylide precursor and dipolarophile, the fundamental approach provides a versatile entry to the core pyrrolidine structure.

One-Pot Synthesis Protocols

For example, a one-pot approach to synthesizing N-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane (B1198618) with a primary amine, followed by lactamization. While this specific example leads to a pyrrolidinone, the underlying principle of a sequential, multi-reaction process in a single flask is applicable.

A more directly relevant example is found in a patent describing the preparation of pyrrolidine-2-carboxylic acid derivatives. google.com The process involves the alkylation of a protected glutamic acid derivative, which can then be cyclized to form the pyrrolidine ring. Such a sequence, if performed in a one-pot manner, would represent an efficient route to the target molecule. Another report details a three-step, one-pot synthesis of a novel furo[3,4-d]pyrimidine (B15215042) derivative, showcasing the utility of sequential addition, rearrangement, and cyclization reactions without isolation of intermediates. nih.gov These examples highlight the potential for developing a streamlined one-pot synthesis of benzyl pyrrolidine-2-carboxylate from readily available starting materials.

Chemoenzymatic Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the production of enantiomerically pure compounds is of paramount importance. Chemoenzymatic methods, which combine chemical synthesis with enzymatic catalysis, and chiral resolution techniques are central to achieving this goal.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. scielo.br This technique relies on the stereoselectivity of an enzyme, which preferentially catalyzes the transformation of one enantiomer over the other. acs.org In the case of a racemic mixture of benzyl pyrrolidine-2-carboxylate, an enzyme could be used to selectively hydrolyze or transesterify one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.

Lipases are a common class of enzymes used for this purpose due to their broad substrate scope and high enantioselectivity. For example, Candida antarctica lipase (B570770) B (CALB) is a well-known biocatalyst for the resolution of a wide range of chiral alcohols and esters. nih.govresearchgate.net The resolution of racemic alcohols often involves an acylation reaction, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. researchgate.net Conversely, for a racemic ester, a selective hydrolysis can be employed. The efficiency of the resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective and therefore effective resolution.

In a dynamic kinetic resolution (DKR), the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. nih.gov This allows for a theoretical yield of 100% for the desired enantiomer, as the substrate is continuously converted to the reactive enantiomer. This is often achieved by using a combination of an enzyme and a metal catalyst. nih.gov

Chromatographic Chiral Separation

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used and successful for the separation of a broad range of chiral compounds. nih.govmdpi.com Columns such as Chiralcel® and Chiralpak® are commercially available and have demonstrated excellent performance in resolving enantiomers of various classes of molecules, including those with structures similar to benzyl pyrrolidine-2-carboxylate. nih.gov

The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. mdpi.com The nature and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. For preparative separations, the scalability of the HPLC method is a key consideration, allowing for the isolation of enantiomerically pure compounds in larger quantities. A patent for pyrrolidine-2-carboxylic acid derivatives mentions the use of chiral HPLC to analyze the chiral purity of the product, confirming the utility of this technique in this context. google.com

Green Chemistry Principles in Benzyl Pyrrolidine-2-Carboxylate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of benzyl pyrrolidine-2-carboxylate can lead to more environmentally benign and sustainable manufacturing processes.

Solvent-Free and Aqueous Media Reactions

A key aspect of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Performing reactions in solvent-free conditions or in environmentally benign solvents like water can significantly improve the green credentials of a synthetic process.

Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, can lead to higher reaction rates, and in some cases, different selectivity compared to solution-phase reactions. This approach minimizes solvent waste and simplifies product work-up.

Aqueous media reactions are also highly attractive due to the low cost, non-flammability, and low toxicity of water. The synthesis of heterocyclic compounds, such as pyrrole (B145914) derivatives, has been successfully demonstrated in aqueous media, sometimes with the aid of surfactants to overcome the low solubility of organic reactants. While specific examples for the synthesis of benzyl pyrrolidine-2-carboxylate in solvent-free or aqueous conditions are not prevalent in the literature, the general principles are applicable and represent an important area for future research and development to create more sustainable synthetic routes.

Microwave-Assisted and Ultrasound-Mediated Syntheses

The quest for more efficient, rapid, and environmentally benign synthetic protocols has led to the exploration of alternative energy sources, such as microwave irradiation and ultrasound, for promoting chemical reactions. These advanced methodologies have shown considerable promise in the synthesis of heterocyclic compounds, including pyrrolidine derivatives, by offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced purity of the final products.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently. This volumetric heating can lead to a rapid increase in temperature and pressure, often resulting in dramatic rate enhancements for chemical transformations. In the context of pyrrolidine-2-carboxylate synthesis, microwave irradiation has been effectively employed to accelerate key reaction steps.

One notable application is the transesterification of ethyl 3,5-dimethyl-pyrrole-2-carboxylate to its corresponding benzyl ester, a compound structurally related to benzyl pyrrolidine-2-carboxylate. lookchem.com Traditional methods for this conversion often require prolonged heating in benzyl alcohol with a stoichiometric amount of a strong base, which can lead to decomposition and lower yields. In contrast, microwave-assisted transesterification can be accomplished in significantly shorter times with high efficiency. lookchem.com For instance, the use of catalytic sodium methoxide (B1231860) in benzyl alcohol under microwave irradiation has proven to be a highly effective method. lookchem.com

Detailed research findings have demonstrated the optimization of this process by varying parameters such as temperature, microwave power, and reaction time. The data below illustrates the efficiency of microwave-assisted synthesis in the preparation of benzyl 3,5-dimethyl-pyrrole-2-carboxylate.

Table 1: Microwave-Assisted Synthesis of Benzyl 3,5-dimethyl-pyrrole-2-carboxylate

| Entry | Starting Material | Scale | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzyl 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylate | 1 g | 300 | 115 | 2 | 84 |

| 2 | Benzyl 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylate | 1 g | 300 | 100 | 2 | 87 |

| 3 | Benzyl 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylate | 1 g | 300 | 80 | 4 | 88 |

| 4 | Benzyl 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylate | 1 g | 225 | 100 | 2 | 89 |

| 5 | Benzyl 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylate | 1 g | 150 | 100 | 2 | 91 |

| 6 | Benzyl 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylate | 30 g | 150 | 100 | 8 | ~100 |

| 7 | Benzyl 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylate | 50 g | 150 | 100 | 8 | ~100 |

Data sourced from J. Heterocyclic Chem., 43, 1709 (2006). lookchem.com

The results clearly indicate that microwave heating can significantly reduce reaction times to mere minutes while achieving excellent yields, even on a larger scale. lookchem.com This methodology has also been successfully applied to the synthesis of various other nitrogen-containing heterocycles, showcasing its broad applicability. For example, the synthesis of quinoline-fused 1,4-benzodiazepines under microwave irradiation at 80°C resulted in excellent isolated yields of 92–97%. nih.gov In another instance, the microwave-assisted synthesis of 8-hydroxyquinolines at 130°C for 30-40 minutes provided good isolated yields of 48–84%. nih.gov

Ultrasound-Mediated Synthesis

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and accelerate chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. This technique has emerged as a valuable green chemistry tool, often enabling reactions to proceed at room temperature with high yields and in shorter durations.

While specific studies focusing exclusively on the ultrasound-assisted synthesis of benzyl pyrrolidine-2-carboxylate are not extensively documented, the successful application of this method to a wide range of related heterocyclic systems suggests its high potential. For instance, ultrasound irradiation has been employed for the facile synthesis of pentafluoropyridine (B1199360) derivatives at ambient temperature, affording good to excellent yields in 25–120 minutes. nih.gov This demonstrates the ability of ultrasound to promote nucleophilic substitution reactions, a key step in many synthetic routes to pyrrolidine derivatives.

Furthermore, ultrasound has been shown to be effective in the catalyst-free synthesis of α,β-unsaturated amino acid esters, which are valuable synthetic intermediates. citedrive.com This one-pot process, conducted at room temperature, resulted in quantitative yields, highlighting the efficiency and environmental benefits of sonication. citedrive.com The synthesis of pyrazoline derivatives, another class of nitrogen-containing heterocycles, has also been successfully achieved using ultrasound-assisted methods, further underscoring the versatility of this technique. nih.gov

The advantages of ultrasound-mediated synthesis, such as operational simplicity, reduced energy consumption, and often the avoidance of harsh reagents and solvents, make it a highly attractive approach for the synthesis of complex molecules like benzyl pyrrolidine-2-carboxylate and its derivatives.

Chemical Reactivity and Functional Transformations of Benzyl Pyrrolidine 2 Carboxylate Systems

Ester Hydrolysis and Transesterification Reactions

The benzyl (B1604629) ester of benzyl pyrrolidine-2-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid. This transformation is typically carried out under basic conditions, for instance, using sodium hydroxide, or through acid-catalyzed methods. prepchem.com The rate of hydrolysis can be influenced by the substituents on the benzyl group. archive.org For example, the hydrolysis of benzyl benzoate (B1203000) to benzyl alcohol and benzoic acid is a well-documented process that informs the reactivity of similar benzyl esters. archive.org

Transesterification, the process of exchanging the benzyl group for another alcohol, is also a feasible transformation. This can be achieved using various catalysts, such as zinc clusters, under mild conditions. organic-chemistry.org For instance, a study demonstrated the transesterification of various functionalized substrates in good yield, highlighting the economic and environmental advantages of such methods. organic-chemistry.org

N-Alkylation and Acylation Reactions on the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center, readily undergoing N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of pyrrolidine derivatives. researchgate.net These reactions are often performed using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net For example, the N-alkylation of pyrrolidine with alkyl bromides can be achieved, although it may require specific conditions to achieve high yields. researchgate.net

N-acylation involves the introduction of an acyl group to the pyrrolidine nitrogen, forming an amide bond. This is a fundamental transformation in peptide synthesis and the creation of various bioactive molecules. orgsyn.org Carboxylic acid anhydrides are common acylating agents, and the reaction can be catalyzed by heteropolyacids under solvent-free conditions. sciforum.net For instance, the N-acylation of carbamates with acetic anhydride (B1165640) in the presence of a Wells-Dawson heteropolyacid catalyst proceeds with high yield. sciforum.net

Modifications at the Pyrrolidine Ring Carbons (e.g., C-3, C-4, C-5)

The carbon atoms of the pyrrolidine ring can also be functionalized, although this often requires more specialized methods. The introduction of substituents at the C-3, C-4, and C-5 positions can significantly impact the molecule's conformation and biological activity. nih.gov

One approach to modifying the ring involves the synthesis of pyrrolidine derivatives with pre-installed functional groups. For instance, (2S,4S)‑N‑tert‑butoxycarbonyl‑2‑tert‑butoxycarbonyl‑4‑methoxycarbonyl pyrrolidine can be synthesized and subsequently modified. google.com The synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has also been reported, where modifications are introduced on a precursor before cyclization. nih.gov

Direct functionalization of the pyrrolidine ring is also possible. For example, the synthesis of N-Benzyl-2-pyrrolidone-3-carboxylic acid involves the carboxylation of N-benzyl-2-pyrrolidone at the C-3 position using butyl lithium and carbon dioxide. prepchem.com

Reductions and Oxidations of Functional Groups within the Benzyl Pyrrolidine-2-Carboxylate Structure

The functional groups within the benzyl pyrrolidine-2-carboxylate framework can be selectively reduced or oxidized. The benzyl ester can be reduced to the corresponding alcohol, (S)-N-benzylpyrrolidin-2-yl)methanol, using reducing agents like lithium aluminum hydride.

Oxidative transformations can also be performed. For instance, the oxidation of N-Cbz pyrrolidine-2-methanols to the corresponding lactam has been achieved using 2-iodobenzamide (B1293540) as a catalyst in the presence of Oxone®. jst.go.jp This reaction proceeds in moderate to excellent yields and is an environmentally friendly method for lactam synthesis. jst.go.jp Additionally, hypervalent iodine reagents have been used to achieve α-hydroxy-β,β-dibromine functionalization of N-isopropyloxy protected pyrrolidines. nih.gov

Coupling Reactions and Complex Molecule Building Block Applications

The versatile nature of benzyl pyrrolidine-2-carboxylate makes it a valuable building block in the synthesis of complex molecules. nih.gov Its ability to undergo various coupling reactions allows for its incorporation into larger, more intricate structures.

Suzuki Cross-Coupling and Related Processes

While direct Suzuki cross-coupling on an unmodified benzyl pyrrolidine-2-carboxylate is not typical, derivatives of this scaffold can participate in such reactions. The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. mt.comlibretexts.org

For this to be applicable to the benzyl pyrrolidine-2-carboxylate system, the molecule would first need to be functionalized with a halide or a boron-containing group. For example, a derivative such as Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate, which contains a bromoaryl group, could potentially undergo Suzuki coupling. sigmaaldrich.com The palladium-catalyzed cross-coupling of potassium aryltrifluoroborates with benzylic halides is a known method for creating methylene-linked biaryl systems, demonstrating the feasibility of coupling at positions benzylic to the pyrrolidine ring if appropriately functionalized. nih.gov

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality, obtained after hydrolysis of the benzyl ester, is readily activated for amidation and peptide coupling reactions. archive.org This is a cornerstone of its application in medicinal chemistry and drug discovery. nih.gov

The coupling of the carboxylic acid with an amine to form an amide bond can be achieved using various coupling reagents. A direct amidation of N-protected proline with benzylamine, catalyzed by zirconium(IV) chloride, has been demonstrated to produce (S)-tert-Butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate in good yield. orgsyn.org This highlights a direct route to amide formation without the need for pre-activation of the carboxylic acid. orgsyn.org

Furthermore, the synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has been accomplished through a one-pot amidation of the corresponding carboxylic acids using thionyl chloride and various amines. nih.gov These reactions underscore the utility of the pyrrolidine-2-carboxylic acid scaffold in constructing diverse libraries of amide-containing compounds. nih.gov

Structural Diversity and Stereochemical Aspects of Benzyl Pyrrolidine 2 Carboxylate Analogues

Design and Synthesis of Novel Substituted Pyrrolidine-2-Carboxylates

The synthesis of novel substituted pyrrolidine-2-carboxylates is a dynamic area of research, driven by the quest for new therapeutic agents and chiral building blocks. A variety of synthetic strategies have been developed to introduce diverse functionalities onto the pyrrolidine (B122466) ring, often with a high degree of stereocontrol.

One common approach begins with readily available chiral precursors like L-proline. rroij.comresearchgate.net For instance, N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives have been synthesized by first converting L-proline into pyrrolidine-2-carbonyl chloride, which is then reacted with various substituted anilines. rroij.comresearchgate.net This method allows for the introduction of a wide range of substituents on an appended phenyl ring. Similarly, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been prepared starting from L-proline, which is first N-benzylated and esterified, followed by conversion to a hydrazide and subsequent cyclization to form the oxadiazole ring. researchgate.net

Diastereoselective synthesis methods are crucial for controlling the stereochemistry of newly formed chiral centers on the pyrrolidine ring. acs.org These methods often employ cycloaddition reactions. For example, a homo 3+2 dipolar cycloaddition has been utilized for the diastereoselective synthesis of pyrrolidines. acs.org Another powerful technique is the one-pot nitro-Mannich/hydroamination cascade reaction, which can generate substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities under the control of base and gold(I) catalysts. rsc.org The expansion of an aziridine (B145994) ring in cinnamylaziridine, induced by N-bromosuccinimide, also provides an efficient route to functionalized pyrrolidines with three stereocenters. rsc.org

The choice of synthetic route can be tailored to achieve specific substitution patterns. For instance, a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of N-allyl oxazolidines offers a new pathway to diastereomerically enriched pyrrolidines. nih.gov Furthermore, patent literature describes methods for preparing pyrrolidine-2-carboxylic acid derivatives with various protecting groups and substituents, highlighting the industrial relevance of these compounds. google.comgoogle.com The synthesis of diethyl (pyrrolidin-2-yl)phosphonates showcases the introduction of phosphonate (B1237965) groups, further expanding the structural diversity of this class of compounds. researchgate.netmdpi.com

Table 1: Synthetic Strategies for Substituted Pyrrolidine-2-Carboxylates

| Synthetic Method | Starting Material | Key Features | Resulting Compounds |

| Amidation | Pyrrolidine-2-carboxylic acid (L-proline) | Two-step, one-pot reaction with thionyl chloride and various amines. nih.gov | N-(substituted phenyl)pyrrolidine-2-carboxamides rroij.comresearchgate.net |

| Oxadiazole Formation | N-Benzyl-L-proline | Multi-step synthesis involving esterification, hydrazide formation, and cyclization. researchgate.net | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and oxindolylidene derivatives | In situ generation of azomethine ylides for cycloaddition. nih.gov | Dispiro[imidazo[4,5-e]thiazolo[2,3-c] acs.orgrsc.orgnih.govtriazine-7,3′-pyrrolidine-4′,3″-indolines] nih.gov |

| Aziridine Ring Expansion | Cinnamylaziridine | N-Bromosuccinimide-induced cascade reaction. rsc.org | Functionalized pyrrolidines with three stereocenters rsc.org |

| Nitro-Mannich/Hydroamination | Not specified | One-pot cascade reaction using base and gold(I) catalysis. rsc.org | Substituted pyrrolidines with three stereocenters rsc.org |

| Hydrozirconation-Cyclization | N-allyl oxazolidines | Tandem reaction mediated by a Lewis acid. nih.gov | Diastereoselective synthesis of pyrrolidines nih.gov |

Stereochemical Influence on Molecular Conformation and Dynamics

The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation is influenced by the stereochemistry and nature of the substituents at each position. For example, the stereochemical configuration at the C2 and C5 positions in disubstituted pyrrolidines leads to distinct cis and trans isomers, which exhibit different conformational preferences. acs.org The trans isomer is often found in natural products like nakadomarin A. acs.org

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for elucidating the stereochemistry and conformational dynamics of these molecules. 1H and 13C NMR provide information about the connectivity and relative orientation of atoms. For instance, the chemical shifts and coupling constants of the pyrrolidine ring protons can reveal the preferred pucker of the ring. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, helping to define the relative stereochemistry. acs.org

The influence of stereochemistry on synthetic outcomes is also significant. For example, the hydrogenation of a benzyl-protected precursor to yield (2S,5R)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid proceeds in quantitative yield, whereas the same procedure to obtain the (2S,5S) isomer results in a lower yield of 65% and the presence of impurities. This highlights how the stereochemical arrangement of atoms can affect the accessibility of the catalyst to the reactive site.

Table 2: Spectroscopic and Analytical Techniques for Stereochemical Analysis

| Technique | Application | Information Obtained |

| 1H NMR | Structural Elucidation | Chemical shifts and coupling constants of pyrrolidine ring protons reveal relative stereochemistry. rroij.commdpi.com |

| 13C NMR | Structural Confirmation | Confirms the carbon framework and regiochemistry. |

| IR Spectroscopy | Functional Group Analysis | Identifies key functional groups like carbonyls (~1740 cm⁻¹ for the ester). |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Confirms the elemental composition with high accuracy. |

| X-ray Crystallography | Absolute Structure Determination | Provides the definitive three-dimensional structure and absolute configuration. mdpi.com |

Isomerism and Diastereoselectivity in Pyrrolidine Ring Formation

The creation of specific isomers, particularly diastereomers, is a central challenge and a key objective in the synthesis of substituted pyrrolidines. Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. Achieving high diastereoselectivity is crucial as different diastereomers can have vastly different biological activities.

Several synthetic strategies have been developed to achieve high levels of diastereoselectivity in pyrrolidine ring formation. As mentioned earlier, the 1,3-dipolar cycloaddition of azomethine ylides to dipolarophiles is a powerful method for constructing the pyrrolidine ring. acs.org The stereochemical outcome of this reaction can often be controlled by the choice of catalyst, solvent, and the nature of the substituents on both the ylide and the dipolarophile.

Another approach involves the use of chiral auxiliaries or catalysts. Chiral N-allyl oxazolidines, for example, can be used to direct the stereochemical course of a hydrozirconation-cyclization sequence, leading to a diastereoselective synthesis of pyrrolidines. nih.gov Similarly, asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes can achieve high enantiomeric excess (>90% ee) in the synthesis of specific enantiomers.

The formation of the pyrrolidine ring from acyclic precursors often presents a greater challenge in controlling stereoselectivity compared to using a pre-existing chiral pyrrolidine scaffold like proline. nih.gov However, methods like the nitro-Mannich/hydroamination cascade have shown promise in constructing multiple stereocenters with good diastereoselectivity in a single pot. rsc.org The diastereoselectivity in the formation of cyclic amines can also be influenced by the reaction mechanism, with SN2-type nucleophilic attacks often leading to excellent diastereoselectivity. rsc.org

It is important to note that even when a reaction is highly diastereoselective, the separation of minor diastereomers may still be necessary. Chromatographic techniques are commonly employed for the isolation of individual diastereomers. nih.gov

Conformationally Constrained Analogues and Bioisosteric Replacements

To enhance potency, selectivity, and pharmacokinetic properties, medicinal chemists often design analogues of a lead compound with modified structural features. Two key strategies in this regard are the development of conformationally constrained analogues and the use of bioisosteric replacements.

Conformationally constrained analogues are designed to lock the molecule into a specific, biologically active conformation. This can be achieved by introducing additional rings or bulky groups that restrict the rotation of single bonds. For the pyrrolidine scaffold, this could involve creating bicyclic or spirocyclic systems. The goal is to reduce the entropic penalty upon binding to a biological target, thereby increasing binding affinity.

The pyrrolidine ring itself can also be a target for bioisosteric replacement. Depending on the desired properties, it could be replaced with other four or five-membered heterocyclic or carbocyclic rings to explore new chemical space and potentially improve drug-like properties. acs.org The success of any bioisosteric replacement is highly context-dependent and often requires iterative design, synthesis, and testing. drughunter.com

Table 3: Common Bioisosteric Replacements for the Carboxylate Group

| Original Group | Bioisostere | Potential Advantages |

| Carboxylic Acid/Ester | Tetrazole | Can increase potency and alter acidity. drughunter.com |

| Carboxylic Acid/Ester | Acyl Sulfonamide | Can increase lipophilicity and metabolic stability. drughunter.comnih.gov |

| Carboxylic Acid/Ester | Hydroxamic Acid | Can exhibit favorable activity and ADME properties. nih.gov |

| Carboxylic Acid/Ester | 5-oxo-1,2,4-oxadiazole | More lipophilic than tetrazoles, potentially improving oral bioavailability. drughunter.com |

| Carboxylic Acid/Ester | Boronic Acid | Acts as a neutral alternative to ionized carboxylic acids. drughunter.com |

Compound Names Mentioned in this Article

Benzyl (B1604629) (2S,5R)-1-benzyl-5-(2-(benzyloxy)-2-oxoethyl)pyrrolidine-2-carboxylate

Benzyl pyrrolidine-2-carboxylate

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic Acid

(2S,5S)-5-(Carboxymethyl)pyrrolidine-2-carboxylic Acid

N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068)

N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine

(S)-Ethyl N-benzyl pyrrolidine-2-carboxylate

N-Benzyl-l-proline

Cinnamylaziridine

N-allyl oxazolidines

Dispiro[imidazo[4,5-e]thiazolo[2,3-c] acs.orgrsc.orgnih.govtriazine-7,3′-pyrrolidine-4′,3″-indolines]

Diethyl (pyrrolidin-2-yl)phosphonates

(2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid

Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

N-(2'-nitrophenyl)piperidine-2-carboxamides

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

2-benzyloxypyridine

(R)-Benzyl pyrrolidine-2-carboxylate

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural verification of benzyl (B1604629) pyrrolidine-2-carboxylate. Analysis of the ¹H, ¹³C, and various 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the pyrrolidine (B122466) ring, the benzyl group, and the ester functionality.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals for each unique proton environment in the molecule. For the hydrochloride salt of (S)-Benzyl pyrrolidine-2-carboxylate (L-Proline benzyl ester hydrochloride), the spectrum typically exhibits a complex multiplet for the benzylic protons of the ester group and characteristic signals for the pyrrolidine ring protons. The aromatic protons of the benzyl group usually appear as a multiplet in the range of δ 7.30-7.40 ppm. The benzylic CH₂ protons present as two distinct signals due to the adjacent chiral center, often seen as a multiplet or two doublets around δ 5.20 ppm. The proton on the chiral carbon (C2) of the pyrrolidine ring typically resonates as a multiplet around δ 4.50 ppm. The protons on the pyrrolidine ring (C3, C4, C5) produce overlapping multiplets in the upfield region, generally between δ 2.00 and δ 3.40 ppm. The N-H proton of the secondary amine (or N⁺-H₂ in the hydrochloride salt) also gives a distinct, often broad, signal. nih.govnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. nih.gov The carbonyl carbon of the ester group is typically observed furthest downfield, around δ 170-172 ppm. The carbons of the aromatic benzyl group appear in the δ 128-136 ppm region. The benzylic CH₂ carbon resonates around δ 67-68 ppm. The chiral C2 carbon of the pyrrolidine ring is found near δ 58-60 ppm, while the other ring carbons (C3, C4, C5) appear in the more upfield region of δ 23-46 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments made from 1D spectra.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons, confirming the connectivity within the pyrrolidine ring (e.g., H2 coupled to H3 protons) and within the benzyl group.

HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates each proton signal with its directly attached carbon atom. This would definitively link the proton assignments (e.g., the multiplet at δ ~4.50 ppm) to their corresponding carbon signals (the C2 carbon at δ ~59 ppm).

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D NMR Correlations (Expected) |

|---|---|---|---|

| Aromatic-H (C₆H₅) | ~7.30-7.40 (m) | ~128-136 | COSY: Intra-ring couplings; HMBC: C=O, Benzylic-C |

| Benzylic-CH₂ | ~5.20 (m) | ~67-68 | HSQC: Correlates to C at ~67 ppm; HMBC: C=O, Aromatic-C |

| Pyrrolidine-H2 | ~4.50 (m) | ~58-60 | HSQC: Correlates to C at ~59 ppm; HMBC: C=O, C4 |

| Pyrrolidine-H5 | ~3.30-3.40 (m) | ~45-47 | HSQC: Correlates to C at ~46 ppm; COSY: H4 |

| Pyrrolidine-H3 | ~2.20-2.40 (m) | ~28-30 | HSQC: Correlates to C at ~29 ppm; COSY: H2, H4 |

| Pyrrolidine-H4 | ~2.00-2.15 (m) | ~23-25 | HSQC: Correlates to C at ~24 ppm; COSY: H3, H5 |

| Ester C=O | - | ~170-172 | HMBC: Benzylic-H, Pyrrolidine-H2 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique used to determine the exact mass of the parent ion, thereby confirming its elemental composition with high accuracy. For benzyl pyrrolidine-2-carboxylate (molecular formula C₁₂H₁₅NO₂), the calculated monoisotopic mass is 205.110278721 Da. tcichemicals.com Experimental HRMS analysis yielding a mass measurement within a few parts per million (ppm) of this theoretical value provides unequivocal confirmation of the molecular formula. tcichemicals.com The hydrochloride salt (C₁₂H₁₆ClNO₂) has a calculated exact mass of 241.0869564 Da. nih.gov

Analysis by techniques such as electrospray ionization mass spectrometry (ESI-MS) reveals the gas-phase fragmentation behavior of the protonated molecule. sigmaaldrich.com Upon collisional activation, the protonated benzyl ester of proline undergoes fragmentation through several key pathways, which helps to further confirm the structure. sigmaaldrich.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of benzyl pyrrolidine-2-carboxylate hydrochloride displays key absorption bands that confirm its structure. nih.gov

Key vibrational frequencies include:

N-H Stretch: A broad absorption band is typically observed in the range of 2400-3200 cm⁻¹ corresponding to the stretching of the N⁺-H₂ bond in the protonated pyrrolidine ring of the hydrochloride salt.

C=O Stretch: A strong, sharp absorption peak characteristic of the ester carbonyl group appears around 1730-1750 cm⁻¹. This is a definitive indicator of the ester functionality.

C-O Stretch: The C-O stretching vibration of the ester group is typically found in the 1150-1250 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range correspond to the carbon-carbon stretching within the benzyl group's aromatic ring.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N⁺-H₂ Stretch | 2400-3200 (broad) | Ammonium salt |

| Aromatic C-H Stretch | 3030-3100 | Benzyl Ring |

| Aliphatic C-H Stretch | 2850-2990 | Pyrrolidine Ring |

| C=O Stretch (Ester) | 1730-1750 (strong, sharp) | Carbonyl |

| Aromatic C=C Stretch | 1450-1600 | Benzyl Ring |

| C-O Stretch (Ester) | 1150-1250 | Ester Linkage |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles. For a chiral molecule like benzyl pyrrolidine-2-carboxylate, when a suitable single crystal is obtained, X-ray analysis can unambiguously determine its absolute configuration (e.g., S or R) without reference to other chiral molecules. While crystallographic data for complex derivatives have been reported, specific crystal structure data for the parent compound, benzyl pyrrolidine-2-carboxylate, or its simple hydrochloride salt are not readily found in the searched literature. nih.gov If such an analysis were performed, it would provide definitive proof of the molecule's stereochemistry and reveal its conformational preferences and intermolecular interactions (e.g., hydrogen bonding, packing) in the crystalline lattice.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since benzyl pyrrolidine-2-carboxylate is a chiral compound, it is essential to assess its enantiomeric purity, especially for applications in asymmetric synthesis and pharmaceuticals. Chiral HPLC is the preferred method for this analysis. chemodynamics.comvalencelabs.co The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Research on related proline derivatives has shown that polysaccharide-based columns, such as Chiralpak AD-H, are effective for separating enantiomers. google.com A typical mobile phase for such a separation under normal-phase conditions would consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA). google.com Studies indicate that for proline derivatives with a benzyl ester group, the leading chiral recognition mechanism involves inclusion, steric effects, and potential π-π interactions between the analyte and the CSP, which is a different mechanism compared to proline derivatives with a free carboxyl group where hydrogen bonding is dominant. google.com The successful separation of the (S) and (R) enantiomers allows for the calculation of the enantiomeric excess (ee), a critical quality parameter.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (TFA) |

| Detection | UV (e.g., 210 nm) |

| Purpose | Separation and quantification of (S) and (R) enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of benzyl pyrrolidine-2-carboxylate and identifying any volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the GC column before being ionized and fragmented in the mass spectrometer.

The mass spectrum of benzyl pyrrolidine-2-carboxylate serves as a molecular fingerprint. Studies on its gas-phase fragmentation show characteristic patterns. sigmaaldrich.com Key fragments observed upon electron ionization include the benzyl cation (m/z 91), a result of the stable tropylium (B1234903) ion formation, and fragments corresponding to the pyrrolidine ring. The molecular ion peak (M⁺) at m/z 205 would also be observed, confirming the molecular weight of the free base. tcichemicals.com By comparing the obtained chromatogram and mass spectra to a reference standard, the identity and purity of the compound can be confirmed.

Computational Chemistry and Theoretical Modeling of Benzyl Pyrrolidine 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzyl (B1604629) Pyrrolidine-2-Carboxylate systems, DFT calculations are instrumental in predicting a variety of electronic properties and chemical reactivity.

Detailed research findings from studies on analogous structures, such as N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine (B122466) derivatives, demonstrate the utility of DFT. researchgate.net In such studies, DFT methods like B3LYP with a cc-pVTZ basis set are employed to compute geometrical parameters including bond lengths, bond angles, and torsion angles. researchgate.net These calculated parameters often show good agreement with experimental results from techniques like X-ray crystallography.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule and highlight regions susceptible to electrophilic and nucleophilic attack. For instance, in a related pyrrolidine derivative, the MEP map indicated a negative electrostatic potential around the phenyl ring and a slightly positive potential on the pyrrolidine ring, providing clues about its intermolecular interactions. researchgate.net

Calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also a key application of DFT. The energies of HOMO and LUMO and their gap are crucial for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. These calculations help in understanding the charge transfer interactions that can occur within the molecule or with other molecules.

Table 1: Application of DFT in Analyzing Pyrrolidine Derivatives

| Parameter | Information Yielded | Significance |

| Geometrical Parameters | Bond lengths, bond angles, torsion angles | Validation of molecular structure against experimental data. |

| Molecular Electrostatic Potential (MEP) | 3D charge distribution | Identification of reactive sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels and distribution of frontier orbitals | Prediction of chemical reactivity, stability, and charge transfer properties. |

| Vibrational Frequencies | Theoretical IR and Raman spectra | Assignment of experimental vibrational bands and confirmation of functional groups. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

The pyrrolidine ring in Benzyl Pyrrolidine-2-Carboxylate is not planar and can adopt various conformations, a phenomenon known as pseudorotation. nih.gov Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a detailed view of conformational sampling and stability.

In the context of Benzyl Pyrrolidine-2-Carboxylate, MD simulations can be used to explore the conformational landscape of the molecule in different solvent environments. This is particularly important for understanding its behavior in biological systems. By running simulations for nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. uni-miskolc.hu These studies have shown that both proline and hydroxyproline (B1673980) contribute to the stability of collagen's triple helix structure, with hydroxyproline forming more intermolecular hydrogen bonds. uni-miskolc.hu

Molecular Docking Studies of Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ingentaconnect.com In the context of drug discovery, it is widely used to predict the binding mode and affinity of a small molecule ligand, such as a Benzyl Pyrrolidine-2-Carboxylate derivative, to the active site of a target protein.

Docking studies on various pyrrolidine derivatives have demonstrated their potential as inhibitors for a range of enzymes. For example, docking studies of pyrrolidine derivatives as neuraminidase inhibitors have identified key amino acid residues like Trp178, Arg371, and Tyr406 in the active site that are crucial for binding. nih.gov These studies revealed that hydrogen bonding and electrostatic interactions were the primary forces influencing the binding between the pyrrolidine derivatives and the neuraminidase enzyme. nih.gov

Similarly, in studies of pyrrolidine derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes management, molecular docking has been used to predict the binding modes of newly designed compounds. ingentaconnect.com The results from these studies can guide the optimization of the pyrrolidine scaffold to enhance interactions with key residues in the enzyme's active site. ingentaconnect.com For instance, it was found that a bulky electropositive substituent at one position and a non-bulky electronegative substituent at another position on the pyrrolidine scaffold could lead to favorable interactions. ingentaconnect.com

The output of a docking study is typically a set of poses, ranked by a scoring function that estimates the binding affinity. This information is invaluable for prioritizing compounds for synthesis and in vitro testing.

Table 2: Examples of Molecular Docking Studies with Pyrrolidine Derivatives

| Target Enzyme | Key Findings from Docking | Therapeutic Area |

| Neuraminidase | Identified key residues (Trp178, Arg371, Tyr406) and the importance of hydrogen bonds and electrostatic interactions. nih.gov | Antiviral (Influenza) |

| Dipeptidyl Peptidase-IV (DPP-IV) | Predicted that specific substitutions on the pyrrolidine ring enhance interactions with the active site. ingentaconnect.com | Antidiabetic |

| Myeloid cell leukemia-1 (Mcl-1) | Showed that newly designed molecules were well-positioned in the binding pocket, forming key interactions for inhibition. tandfonline.com | Anticancer |

| Cyclooxygenase (COX) and Lipoxygenase (LOX) | Rationalized the high binding affinity and potential dual inhibitory activity of a pyrrolidinone analog. researchgate.net | Anti-inflammatory |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (which represent physicochemical properties) and the experimentally determined activity of a set of compounds. wikipedia.org

For pyrrolidine-based compounds, QSAR modeling has been successfully applied to predict their activity against various biological targets. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed for pyrrolidine derivatives as Mcl-1 inhibitors. tandfonline.com These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to generate contour maps that indicate which regions of the molecule are important for activity. Such models have shown good predictive ability, with high R² and Q² values, and can guide the design of more potent inhibitors. tandfonline.com

The general workflow for a QSAR study involves:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is collected.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity. mdpi.comnih.govnih.gov

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

While no specific QSAR models for Benzyl Pyrrolidine-2-Carboxylate were found, the methodologies applied to other pyrrolidine derivatives are directly transferable. nih.govresearchgate.net Such models could predict the in vitro activity of novel Benzyl Pyrrolidine-2-Carboxylate analogs before their synthesis, thus saving time and resources.

Cheminformatics and Virtual Screening Applications in Compound Design

Cheminformatics involves the use of computational tools to organize, analyze, and model chemical information. pharmaphorum.com In drug discovery, cheminformatics plays a crucial role in the design of compound libraries and in virtual screening to identify promising new drug candidates. nih.govresearchgate.net

The pyrrolidine scaffold, being a key structural motif in many natural products and drugs, is an attractive starting point for compound library design. nih.govnih.govresearchgate.net Cheminformatics tools can be used to enumerate virtual libraries of Benzyl Pyrrolidine-2-Carboxylate derivatives by systematically modifying different parts of the molecule. These virtual libraries can then be filtered based on druglike properties (e.g., Lipinski's Rule of Five) to create a focused set of compounds for further investigation.

Virtual screening is a key application of cheminformatics where large compound libraries are computationally screened against a biological target to identify potential hits. nih.govresearchgate.net This can be done using either structure-based methods, like molecular docking, or ligand-based methods, such as pharmacophore modeling and similarity searching. For instance, a pharmacophore model can be built based on the known active ligands of a target, and this model can then be used to search a database for other molecules that fit the pharmacophore. A study on pyrrolizines used a pharmacophore-based virtual screening approach to identify potent cytotoxic agents. nih.gov

These cheminformatics approaches allow for the rapid exploration of a vast chemical space, significantly accelerating the early stages of drug discovery by identifying promising candidates for synthesis and biological testing. acs.org

Mechanistic Investigations of Benzyl Pyrrolidine 2 Carboxylate Derivatives in in Vitro Biological Systems

Enzyme Inhibition Mechanism Studies (e.g., cholinesterases, glycosidases, proteases, dipeptidyl peptidase IV)

The structural framework of benzyl (B1604629) pyrrolidine-2-carboxylate allows it to mimic natural enzyme substrates, leading to inhibitory actions against several key enzyme families.

Cholinesterases

A series of twenty-five benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine (B1216132). While the compounds generally showed moderate inhibitory effects against AChE, several derivatives displayed potent anti-BChE activity. uzh.ch For instance, benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated an anti-BChE activity (IC₅₀ = 27.38 μM) comparable to the standard drug rivastigmine. uzh.ch The position of substituents on the phenylcarbamoyl ring was found to be crucial for activity, with ortho-brominated and ortho-hydroxylated compounds showing greater selectivity for BChE. uzh.ch

Interactive Table: Cholinesterase Inhibition by Benzyl Pyrrolidine-2-Carboxylate Derivatives uzh.ch

| Compound | Substituent | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity Index (AChE/BChE) |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 2-Cl | 46.35 | > 100 | < 0.46 |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 2-Br | > 100 | 27.38 | > 3.65 |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 4-Br | > 100 | 28.21 | > 3.54 |

| Benzyl (2S)-2-[(2-hydroxyphenyl)carbamoyl]pyrrolidine-1-carboxylate | 2-OH | > 100 | 38.30 | > 2.61 |

| Rivastigmine (Standard) | - | 13.90 | 30.14 | 0.46 |

Glycosidases

Polyhydroxylated pyrrolidines are recognized as potent inhibitors of α-glycosidase (AG), an enzyme involved in carbohydrate digestion. researchgate.net This suggests that derivatives of benzyl pyrrolidine-2-carboxylate, particularly those with hydroxyl groups, could be promising candidates for developing new antidiabetic agents by targeting this enzyme. researchgate.net However, specific inhibitory data for direct benzyl pyrrolidine-2-carboxylate derivatives against α-glycosidase are not extensively detailed in the reviewed literature.

Proteases

The versatility of the pyrrolidine (B122466) scaffold extends to the inhibition of proteases. A focused screening identified that pyrrolidine-2,3-dione (B1313883) derivatives, which feature a benzyl substitution, act as competitive inhibitors of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3), a crucial enzyme for bacterial cell wall synthesis. google.com These compounds displace the natural substrate by binding to the catalytic transpeptidase (TPase) site. google.com In another context, novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer progression. abmole.com Compound 7g from this series was particularly potent, inhibiting EGFR and CDK2 with IC₅₀ values of 91 nM and 15 nM, respectively. abmole.com

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, making it a key target for type 2 diabetes treatment. google.com Research into replacing the piperazine (B1678402) ring of a known potent inhibitor with a pyrrolidine ring, while keeping a benzyl substitution at the 2-position, yielded a compound with an IC₅₀ of 4 ± 0.08 µM. google.com This demonstrates that the benzyl pyrrolidine core can effectively fit into the DPP-IV active site. google.com Further modifications, such as adding a cyano group to the pyrrolidine ring, have been shown to significantly enhance binding and inhibitory potency. dcu.ie

Receptor Binding and Modulation Mechanisms (in cellular or cell-free systems)

Benzyl pyrrolidine-2-carboxylate derivatives have been investigated for their ability to bind to and modulate various cell surface and intracellular receptors, indicating their potential in treating a range of diseases.

The cannabinoid receptor type 2 (CB₂R), primarily expressed on immune cells, is a target for treating neuroinflammation. medchemexpress.com Studies have shown that dialkyl carbamates derived from a scaffold containing a pyrrolidine-1-carboxylate moiety exhibit micromolar to submicromolar affinity for the human CB₂R. medchemexpress.com This suggests that the pyrrolidine structure is a key pharmacophore for CB₂R binding, and its activation can mediate anti-inflammatory effects. medchemexpress.com

Furthermore, the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor often overexpressed in cancers, has been successfully targeted by pyrrolidine-carboxamide derivatives. abmole.com These compounds act as inhibitors, with some showing IC₅₀ values as low as 87 nM, comparable to the reference drug erlotinib. abmole.com Molecular docking studies suggest these derivatives bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

In Vitro Antimicrobial Efficacy and Mechanisms of Action (e.g., antibacterial, antifungal, antiviral targets)

The pyrrolidine scaffold is a feature in several antimicrobial agents. Research has demonstrated that derivatives of benzyl pyrrolidine-2-carboxylate possess notable antibacterial and antifungal properties.

One study identified pyrrolidine-2,3-dione derivatives with a benzyl substitution as inhibitors of P. aeruginosa PBP3. google.com This inhibition disrupts cell wall synthesis, leading to antibacterial activity. Some of these compounds showed initial antibacterial effects against P. aeruginosa, particularly in efflux pump-deficient strains, with Minimum Inhibitory Concentrations (MICs) being determined. google.com

Other research has focused on the antifungal activity of related compounds. While direct MIC values for simple benzyl pyrrolidine-2-carboxylate are not widely published, compounds incorporating this structure, such as certain L-proline benzyl ester amides, have been shown to possess broad-spectrum antifungal activity against yeasts like Candida albicans and Cryptococcus neoformans. google.com Tertiary amino compounds derived from proline benzyl ester have also been noted for their toxicity towards both bacteria and fungi.

Interactive Table: Antimicrobial Activity of Related Benzyl and Pyrrolidine Derivatives

| Compound Class | Organism | Mechanism/Target | Activity (MIC) | Reference |

| Pyrrolidine-2,3-dione derivatives | P. aeruginosa | PBP3 Inhibition | MIC determined | google.com |

| L-proline benzyl ester amides | C. albicans, C. neoformans | Not specified | Active | google.com |

| Benzyl cinnamate | S. aureus, S. epidermidis | Not specified | 537.81 μM | |

| Tertiary amino proline derivatives | Bacteria & Fungi | Not specified | Toxic |

Antioxidant Activity Pathways and Radical Scavenging Mechanisms

The potential for benzyl pyrrolidine-2-carboxylate derivatives to act as antioxidants has been explored, primarily through their ability to scavenge free radicals. The 2-pyrrolidinone (B116388) ring, a core component of the parent structure, is found in numerous natural products with antioxidant properties.

Studies on derivatives such as 3-pyrroline-2-ones, which are closely related to the benzyl pyrrolidine-2-carboxylate scaffold, have been conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While some synthetic 3-pyrroline-2-ones showed lower activity than the standard antioxidant quercetin, they were identified as promising scavengers of hydroxyl (HO•) radicals. Other studies on glutathione (B108866) analogues incorporating a proline-glutamate chimera, synthesized from proline benzyl ester, demonstrated remarkably high hydroxyl radical scavenging ability, with EC₅₀ values in the low micromolar range. google.com This highlights the capacity of the proline ring structure to contribute to significant antioxidant effects.

Anti-Inflammatory Modulatory Effects in Cellular Models

Derivatives of benzyl pyrrolidine-2-carboxylate have shown promise as anti-inflammatory agents by modulating key pathways in cellular models of inflammation. Their mechanisms often involve the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for producing pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

A synthesized Michael product based on a pyrrolidine-dione structure was evaluated for its in vitro inhibitory potential against these enzymes. The compound exhibited IC₅₀ values of 314 µg/mL, 130 µg/mL, and 105 µg/mL against COX-1, COX-2, and 5-LOX, respectively, indicating a notable anti-inflammatory profile. Similarly, other carboxylic acid derivatives have been identified as potent inhibitors in COX-2 assays, with some compounds showing IC₅₀ values as low as 0.18 µM. The anti-inflammatory effects are further supported by the modulation of the CB₂R, which plays a role in suppressing neuroinflammation. medchemexpress.com

Investigations into Molecular Targets and Biological Pathways

The diverse biological activities of benzyl pyrrolidine-2-carboxylate derivatives stem from their interaction with a wide array of molecular targets, thereby modulating critical biological pathways.

Key Molecular Targets Identified:

Enzymes:

Cholinesterases (AChE/BChE): Targeting the cholinergic system, relevant for neurodegenerative diseases. uzh.ch

Dipeptidyl Peptidase IV (DPP-IV): Modulating glucose metabolism for diabetes treatment. google.com

Proteases (PBP3, EGFR, CDK2): Affecting bacterial viability and cancer cell proliferation. google.comabmole.com

Cyclooxygenases (COX-1/COX-2) & 5-Lipoxygenase (5-LOX): Key enzymes in the inflammatory cascade.

Receptors:

Cannabinoid Receptor 2 (CB₂R): Modulating immune responses and neuroinflammation. medchemexpress.com